molecular formula C23H22N4O6S B4211459 N-[2-methoxy-4-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide

N-[2-methoxy-4-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide

Cat. No.: B4211459
M. Wt: 482.5 g/mol
InChI Key: VURYMABYFDFKHN-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a morpholine ring, a nitrobenzoyl group, and a thiophenecarboxamide moiety

Preparation Methods

The synthesis of N-[2-methoxy-4-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide involves several steps. One common method includes the following steps:

    Formation of the Nitrobenzoyl Intermediate: The initial step involves the nitration of a benzoyl compound to introduce the nitro group.

    Introduction of the Morpholine Ring: The nitrobenzoyl intermediate is then reacted with morpholine to form the morpholinyl derivative.

    Coupling with Thiophenecarboxamide: The final step involves coupling the morpholinyl derivative with thiophenecarboxamide under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-[2-methoxy-4-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring or the thiophene moiety, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to optimize the reaction outcomes.

Scientific Research Applications

N-[2-methoxy-4-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrobenzoyl group and the morpholine ring are key structural features that contribute to its binding affinity and specificity. Pathways involved may include signal transduction pathways, metabolic pathways, and cellular stress responses.

Comparison with Similar Compounds

N-[2-methoxy-4-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide can be compared with similar compounds such as:

    This compound: This compound shares a similar structure but may have different substituents on the thiophene ring.

    This compound: Another similar compound with variations in the morpholine ring or the nitrobenzoyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-methoxy-4-[(2-morpholin-4-yl-5-nitrobenzoyl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O6S/c1-32-20-13-15(4-6-18(20)25-23(29)21-3-2-12-34-21)24-22(28)17-14-16(27(30)31)5-7-19(17)26-8-10-33-11-9-26/h2-7,12-14H,8-11H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURYMABYFDFKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-methoxy-4-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide
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N-[2-methoxy-4-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide

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